molecular formula C14H15F6N3O2S B11515073 [1-(3-Cyano-4-ethyl-5-methylthiophen-2-ylamino)-2,2,2-trifluoro-1-trifluoromethylethyl]carbamic acid, ethyl ester

[1-(3-Cyano-4-ethyl-5-methylthiophen-2-ylamino)-2,2,2-trifluoro-1-trifluoromethylethyl]carbamic acid, ethyl ester

Cat. No.: B11515073
M. Wt: 403.35 g/mol
InChI Key: BJXZUFUSQZBOQK-UHFFFAOYSA-N
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Description

ETHYL N-{2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}CARBAMATE is a complex organic compound that features a thiophene ring substituted with cyano, ethyl, and methyl groups, as well as a hexafluoropropane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL N-{2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}CARBAMATE typically involves multiple steps. One common approach is the cyanoacetylation of amines, where cyanoacetamides are prepared by treating substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions often involve stirring without solvent at elevated temperatures, followed by further purification steps.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

ETHYL N-{2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ethyl and methyl groups on the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

ETHYL N-{2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}CARBAMATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL N-{2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}CARBAMATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamides and thiophene derivatives, such as:

Uniqueness

ETHYL N-{2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}CARBAMATE is unique due to its combination of a highly fluorinated moiety and a substituted thiophene ring. This structure imparts unique properties, such as high chemical stability and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H15F6N3O2S

Molecular Weight

403.35 g/mol

IUPAC Name

ethyl N-[2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate

InChI

InChI=1S/C14H15F6N3O2S/c1-4-8-7(3)26-10(9(8)6-21)22-12(13(15,16)17,14(18,19)20)23-11(24)25-5-2/h22H,4-5H2,1-3H3,(H,23,24)

InChI Key

BJXZUFUSQZBOQK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(C(F)(F)F)(C(F)(F)F)NC(=O)OCC)C

Origin of Product

United States

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